molecular formula C11H16F2OSi B14764374 (2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane

(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane

Cat. No.: B14764374
M. Wt: 230.33 g/mol
InChI Key: INTZZEMZNPYCSK-UHFFFAOYSA-N
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Description

(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H17F2OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a difluoromethoxy-methylphenyl ring. It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane typically involves the reaction of (2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent volumes, to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The difluoromethoxy group can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents like lithium aluminum hydride (LiAlH4) or Grignard reagents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield (2,3-Difluoro-5-methoxy-4-methylbenzaldehyde), while reduction can produce (2,3-Difluoro-5-methoxy-4-methylphenol).

Scientific Research Applications

(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds for studying biological pathways.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize negative charges, making the compound a useful intermediate in organic synthesis. The difluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (Difluoromethyl)trimethylsilane: Similar in structure but lacks the methoxy and methyl groups.

    (2,3-Difluoro-5-methoxy-4-methylphenyl)boronic acid: Contains a boronic acid group instead of the trimethylsilyl group.

    (2,3-Difluoro-5-methoxy-4-methylphenyl)acetic acid: Contains an acetic acid group instead of the trimethylsilyl group.

Uniqueness

(2,3-Difluoro-5-methoxy-4-methylphenyl)trimethylsilane is unique due to the presence of both the trimethylsilyl and difluoromethoxy groups, which confer distinct reactivity and stability properties. This makes it a valuable building block in the synthesis of complex organic molecules .

Properties

Molecular Formula

C11H16F2OSi

Molecular Weight

230.33 g/mol

IUPAC Name

(2,3-difluoro-5-methoxy-4-methylphenyl)-trimethylsilane

InChI

InChI=1S/C11H16F2OSi/c1-7-8(14-2)6-9(15(3,4)5)11(13)10(7)12/h6H,1-5H3

InChI Key

INTZZEMZNPYCSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1OC)[Si](C)(C)C)F)F

Origin of Product

United States

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